An In-Depth Technical Guide to 4-Propoxypyrimidine-2-thiol: Physicochemical Properties and Synthetic Methodologies
An In-Depth Technical Guide to 4-Propoxypyrimidine-2-thiol: Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Propoxypyrimidine-2-thiol is a heterocyclic organic compound featuring a pyrimidine core functionalized with a propoxy group at the 4th position and a thiol group at the 2nd position. The pyrimidine scaffold is a well-established pharmacophore found in a multitude of biologically active molecules, including anticancer, antiviral, and antibacterial agents.[1] The presence of the thiol group offers a reactive handle for further chemical modifications and can play a crucial role in the compound's biological activity through various mechanisms, including redox modulation and interactions with metalloenzymes. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological relevance of 4-Propoxypyrimidine-2-thiol.
Physicochemical Properties
Table 1: Physicochemical Properties of 4-Propoxypyrimidine-2-thiol
| Property | Value | Source |
| Chemical Structure | Matrix Scientific[2] | |
| CAS Number | 438219-92-2 | Matrix Scientific[2] |
| Molecular Formula | C₇H₁₀N₂OS | Matrix Scientific[2] |
| Molecular Weight | 170.23 g/mol | Matrix Scientific[2] |
| Predicted Melting Point | Not available | |
| Predicted Boiling Point | Not available | |
| Predicted Water Solubility | Not available | |
| Predicted pKa | Not available | |
| Predicted logP | Not available |
Experimental Protocols: Synthesis of Pyrimidine-2-thiols
While a specific, detailed experimental protocol for the synthesis of 4-Propoxypyrimidine-2-thiol is not extensively documented in publicly accessible literature, the general synthesis of 4-substituted-pyrimidine-2-thiols is well-established. A common and efficient method involves the condensation of a β-ketoester with thiourea.
General Synthesis of 4-Aryl-6-aryl-pyrimidine-2-thiol Derivatives
A widely used method for the synthesis of pyrimidine-2-thiol derivatives involves the reaction of a chalcone (1,3-diaryl-2-propen-1-one) with thiourea in the presence of a base.[3]
Reaction Scheme:
Detailed Methodology:
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Chalcone Synthesis: Substituted chalcones are typically synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde in the presence of an acid or base catalyst.
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Cyclization Reaction:
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To a solution of the substituted chalcone (0.01 mol) in methanol (50 ml), add potassium hydroxide (0.01 mol).
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Add a 0.25 M solution of thiourea (40 ml) to the mixture.
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Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and pour it into ice-cold water.
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Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.
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Filter the precipitate, wash it with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 4,6-disubstituted-pyrimidine-2-thiol.[3]
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Characterization: The synthesized compounds are typically characterized using various spectroscopic techniques:
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Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=N, C=C, and the S-H stretch of the thiol group.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons in the molecule.[3]
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[3]
Below is a DOT script for a generalized workflow for the synthesis and characterization of pyrimidine-2-thiol derivatives.
Potential Biological Significance and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for 4-Propoxypyrimidine-2-thiol itself, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects.[1] The thiol group is also a key player in various biological processes, often acting as a nucleophile or a redox-active center.
Potential as a Kinase Inhibitor
Many pyrimidine-containing compounds have been developed as kinase inhibitors for the treatment of cancer. The pyrimidine ring can act as a scaffold that mimics the adenine moiety of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity. For instance, certain pyrimidine derivatives have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[4]
Below is a simplified, hypothetical signaling pathway illustrating how a pyrimidine derivative might act as a kinase inhibitor.
Antimicrobial Potential
Pyrimidine-2-thiol derivatives have been investigated for their antimicrobial properties. The presence of a thiol group and various substituents on the pyrimidine ring can contribute to their activity against bacteria and fungi.[3] The mechanism of action could involve the inhibition of essential enzymes in the pathogens or disruption of their cell membranes.
Conclusion
4-Propoxypyrimidine-2-thiol is a molecule of interest due to its pyrimidine-thiol scaffold, which is present in many biologically active compounds. While specific experimental data on its physicochemical properties and biological activity are limited, this guide provides a foundation based on available information and knowledge of related compounds. The general synthetic protocols and potential biological roles discussed herein can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, guiding future investigations into the therapeutic potential of this and similar molecules. Further experimental studies are warranted to fully elucidate the properties and biological functions of 4-Propoxypyrimidine-2-thiol.
References
- 1. 4-Propoxypyrimidine-2-thiol | 438219-92-2 | Benchchem [benchchem.com]
- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
